
Gadolinium arsenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium arsenide is a compound composed of gadolinium and arsenic
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gadolinium arsenide can be synthesized through several methods, including:
Solid-State Reaction: This involves the direct reaction of gadolinium and arsenic at high temperatures.
Chemical Vapor Deposition (CVD): This method involves the reaction of gadolinium chloride with arsine gas at elevated temperatures to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of high-purity gadolinium and arsenic sources. The solid-state reaction method is commonly employed due to its simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Gadolinium arsenide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gadolinium oxide and arsenic trioxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: this compound can undergo substitution reactions where gadolinium or arsenic atoms are replaced by other elements.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various halides or other reactive species under controlled conditions.
Major Products Formed
Oxidation: Gadolinium oxide and arsenic trioxide.
Reduction: Elemental gadolinium and arsenic.
Substitution: Compounds with substituted elements.
Applications De Recherche Scientifique
Gadolinium arsenide has several scientific research applications, including:
Electronics: Used in the development of semiconductors and other electronic devices due to its unique electrical properties.
Materials Science: Investigated for its potential use in advanced materials with specific magnetic and electronic characteristics.
Medicine: Studied for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Chemistry: Used as a precursor for the synthesis of other gadolinium-based compounds.
Mécanisme D'action
The mechanism by which gadolinium arsenide exerts its effects is primarily related to its electronic structure. The compound interacts with various molecular targets and pathways, including:
Electronic Band Structure: this compound has a unique electronic band structure that allows it to interact with other materials and influence their electronic properties.
Magnetic Properties: The gadolinium component imparts specific magnetic properties to the compound, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gallium arsenide: Another III-V semiconductor with similar electronic properties but different applications.
Indium arsenide: Similar in structure but with different electronic and optical properties.
Aluminum arsenide: Used in combination with other compounds to create heterostructures with unique properties.
Uniqueness
Gadolinium arsenide is unique due to its combination of rare earth and arsenic elements, which imparts specific magnetic and electronic properties not found in other similar compounds. This makes it particularly valuable in specialized applications where these properties are required.
Propriétés
Numéro CAS |
12005-89-9 |
|---|---|
Formule moléculaire |
AsGd |
Poids moléculaire |
232.2 g/mol |
Nom IUPAC |
arsanylidynegadolinium |
InChI |
InChI=1S/As.Gd |
Clé InChI |
KHQWARAFVNUCJC-UHFFFAOYSA-N |
SMILES canonique |
[As]#[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


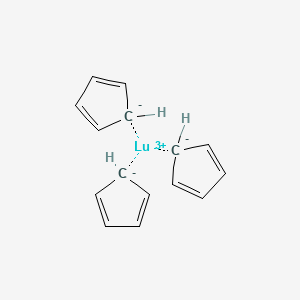
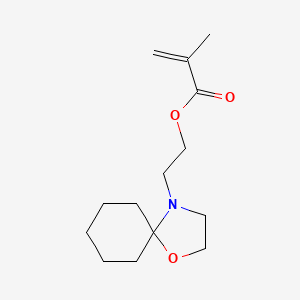
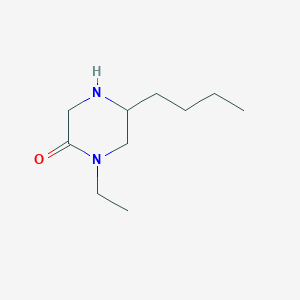
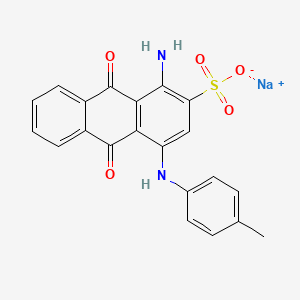
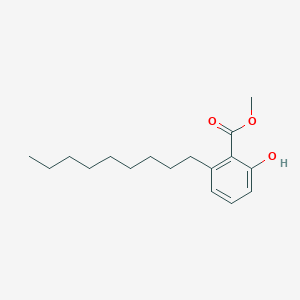

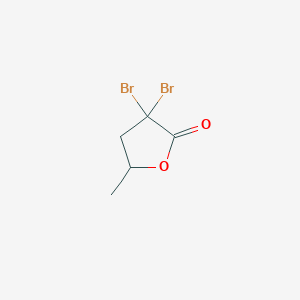
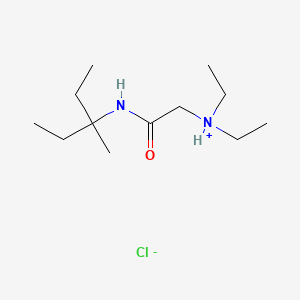
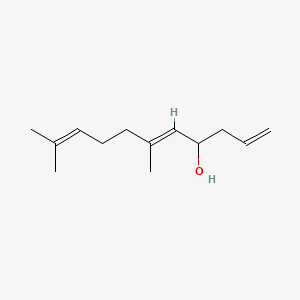

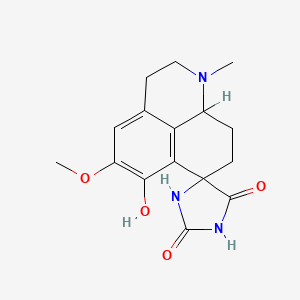
![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
